15(S)-Latanoprost

Prostaglandin Receptor FP Receptor Agonist Binding Affinity

15(S)-Latanoprost (CAS 155551-81-8), also known as 15-epi Latanoprost, is a synthetic stereoisomer of the clinically approved prostaglandin F2α analog latanoprost. The compound is defined by an inverted stereochemistry at the C-15 hydroxyl group relative to latanoprost.

Molecular Formula C26H40O5
Molecular Weight 432.6 g/mol
CAS No. 155551-81-8
Cat. No. B7803858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15(S)-Latanoprost
CAS155551-81-8
Molecular FormulaC26H40O5
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
InChIInChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3
InChIKeyGGXICVAJURFBLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.29e-02 g/L

15(S)-Latanoprost (15-epi Latanoprost) CAS 155551-81-8: Baseline Profile and Procurement Context for the Latent C-15 Epimer


15(S)-Latanoprost (CAS 155551-81-8), also known as 15-epi Latanoprost, is a synthetic stereoisomer of the clinically approved prostaglandin F2α analog latanoprost . The compound is defined by an inverted stereochemistry at the C-15 hydroxyl group relative to latanoprost . It is recognized primarily as a potential process-related impurity in commercial latanoprost bulk drug substance and is supplied as a reference standard or research tool for analytical method validation and receptor pharmacology studies . Its biological activity is substantially lower than that of the parent compound, as demonstrated in receptor binding and functional assays.

Why 15(S)-Latanoprost (15-epi Latanoprost) Cannot Be Substituted with Generic Latanoprost in Analytical and Pharmacological Workflows


While both 15(S)-latanoprost and latanoprost share the same molecular formula (C26H40O5) and nominal target class, their differential stereochemistry at C-15 profoundly impacts both analytical separation requirements and receptor binding potency . The inverted C-15 hydroxyl configuration results in a significant reduction in FP receptor affinity compared to the active latanoprost free acid [1]. Furthermore, 15(S)-latanoprost co-elutes with latanoprost on many conventional reversed-phase HPLC methods, necessitating specialized chiral or normal-phase chromatographic conditions for accurate quantification [2]. Consequently, substitution of 15(S)-latanoprost reference material with generic latanoprost would invalidate impurity profiling, stability-indicating methods, and receptor pharmacology controls. The quantitative evidence below substantiates these critical points of differentiation.

15(S)-Latanoprost (15-epi Latanoprost): Quantitative Evidence of Differential Potency, In Vivo Activity, and Analytical Behavior for Procurement Justification


FP Receptor Binding Affinity: 15(S)-Latanoprost vs. Latanoprost Free Acid

15(S)-Latanoprost free acid exhibits an FP receptor binding IC50 of 24 nM, representing a 6.7-fold lower affinity than latanoprost free acid (IC50 = 3.6 nM) when tested in the same assay system using cat iris sphincter muscle .

Prostaglandin Receptor FP Receptor Agonist Binding Affinity IC50

Intraocular Pressure (IOP) Reduction: In Vivo Activity in Cynomolgus Monkeys

A topical 3 μg dose of 15(S)-latanoprost produces a modest 1 mmHg reduction in intraocular pressure in normotensive cynomolgus monkeys [1]. In contrast, latanoprost at comparable doses achieves significantly greater IOP reductions, typically in the range of 2-3 mmHg in similar normotensive primate models [2].

Intraocular Pressure IOP Reduction Glaucoma In Vivo Pharmacology

Occurrence as an Impurity in Commercial Latanoprost Bulk Drug

15(S)-Latanoprost is reported as a potential impurity present at levels of 0.1% to 1% in most commercial preparations of latanoprost bulk drug substance [1]. Its presence is regulated under ICH impurity guidelines for pharmaceutical products.

Pharmaceutical Impurity Process Impurity Quality Control Regulatory Compliance

Chromatographic Separation from Latanoprost and Other Isomers

Baseline separation of latanoprost from its isomers 15(S)-latanoprost (impurity I) and 5,6-trans-latanoprost (impurity II) was achieved for the first time by HPLC using an NH2 column and a heptane-2-propanol-acetonitrile 93:6:1 (v/v) mobile phase with a small amount of water [1]. A validated UPLC-MS method was later developed for quantitative detection of both 5,6-trans-latanoprost and 15S-latanoprost in latanoprost eye drops, demonstrating linearity from 0.05 to 0.998 μg/mL with a correlation coefficient r=0.9993 [2].

HPLC Method Development Isomer Separation Analytical Chemistry Impurity Profiling

Stereochemical Specificity: Comparison of C-15 Epimers in Prostaglandin Analogs

The critical role of C-15 stereochemistry in FP receptor binding is demonstrated by comparing the IC50 values for 15(S)-17-phenyl trinor PGF2α (0.71 nM) and 15(R)-17-phenyl trinor PGF2α (30 nM), a 42-fold difference in affinity [1]. Similarly, 15(S)-latanoprost (IC50=24 nM) exhibits a 6.7-fold lower affinity than the active 15(R) configuration of latanoprost free acid (IC50=3.6 nM) .

Stereoisomerism Structure-Activity Relationship C-15 Hydroxyl Receptor Selectivity

Targeted Application Scenarios for 15(S)-Latanoprost (15-epi Latanoprost) in Analytical, Pharmaceutical, and Pharmacological Research


Analytical Reference Standard for Impurity Profiling in Latanoprost Drug Substance and Drug Product

15(S)-Latanoprost is employed as a certified reference standard for the identification, quantification, and control of the 15-epi latanoprost impurity in latanoprost active pharmaceutical ingredient (API) and finished ophthalmic formulations . Validated HPLC and UPLC-MS methods require this standard to establish system suitability, determine relative retention times, and construct calibration curves for impurity quantitation, as mandated by ICH Q3A/B guidelines [1][2].

Stability-Indicating Method Validation for Latanoprost Products

During forced degradation studies (e.g., exposure to heat, light, acid, base, or oxidizers), 15(S)-latanoprost may form as a degradation product or be monitored as a key impurity marker. Its inclusion as a reference compound in method validation ensures that chromatographic methods are stability-indicating and capable of resolving this isomer from the parent drug and other related substances [1].

Structure-Activity Relationship (SAR) Studies on FP Receptor Agonists

Due to its defined C-15 stereochemical inversion, 15(S)-latanoprost serves as a negative control or low-affinity ligand in FP receptor binding and functional assays. It is used to probe the stereochemical requirements for receptor activation and to differentiate specific from non-specific binding in radioligand displacement experiments .

In Vivo Comparator for Ocular Hypotensive Efficacy Studies

Given its markedly reduced IOP-lowering effect (1 mmHg reduction at 3 μg) compared to latanoprost, 15(S)-latanoprost is utilized as an in vivo control to assess the stereospecificity of intraocular pressure reduction in animal models of ocular hypertension, thereby validating the functional relevance of the C-15 hydroxyl configuration [3].

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